In the pharmaceutical industry, intermediates like "(S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate" are invaluable. For example, the synthesis of enantiomers of a new antilipidemic agent showcases the importance of such intermediates in creating drugs with specific biological activities3. The development of a lymphocyte function-associated antigen 1 inhibitor also relies on similar intermediates, highlighting their role in the treatment of immune-related conditions4.
X-ray studies of related compounds provide insights into the molecular structure and packing, which are essential for understanding the physical and chemical properties of these materials5. Additionally, the synthesis and characterization of Schiff base compounds derived from tert-butyl 4-oxopiperidine-1-carboxylate contribute to the development of materials with specific thermal and structural characteristics6.
The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, exemplifies the role of pyrrolidine derivatives in the ongoing fight against cancer7. The high yield and rapid synthesis of such intermediates are crucial for the efficient production of anticancer therapeutics.
The facile synthesis of chiral 4-(tert-butylsulfinylamino)-2-oxophosphonates and their conversion into pyrrolidine derivatives underscores the versatility of these compounds in organic synthesis8. The ability to achieve good to excellent diastereoselectivity is particularly important for the creation of enantiomerically pure compounds, which are often required in the pharmaceutical industry.
The compound is classified as a pyrrolidine derivative with the IUPAC name (2R)-di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate. Its molecular formula is with a molecular weight of approximately 285.34 g/mol. The compound can be sourced from various chemical databases such as PubChem and Benchchem, which provide detailed information on its structure and properties .
The synthesis of (S)-di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate can be achieved through several methods, often involving multi-step reactions that incorporate tert-butyl esters and other intermediates. A common synthetic route involves the use of tert-butyl esters in reactions catalyzed by agents such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) to facilitate esterification reactions.
The yield of the synthesis can vary depending on the specific conditions used but has been reported to be around 70-90% under optimized conditions.
The molecular structure of (S)-di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate features a five-membered pyrrolidine ring with two tert-butyl groups attached to the ester functional groups. The structural characteristics include:
(S)-di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate participates in various chemical reactions due to its functional groups. Notably:
The mechanism of action for (S)-di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate primarily revolves around its reactivity as an electrophile or nucleophile in synthetic pathways.
The compound has been noted for its potential interactions with enzymes involved in metabolic pathways, particularly those related to drug metabolism and detoxification processes.
Research indicates that this compound may play a role in synthesizing analogs that exhibit biological activity, such as anticoagulant properties through inhibition pathways involving factor Xa .
The physical properties of (S)-di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate include:
These properties indicate that the compound is stable under standard laboratory conditions but should be stored properly to prevent degradation .
(S)-di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate has several scientific applications:
The compound exhibits a well-defined stereochemical and functional group architecture central to its chemical behavior. The core structure consists of a five-membered γ-lactam ring (4-oxopyrrolidine) with a ketone at C4, establishing it as a pyroglutamate derivative. Two tert-butyl ester groups protect the nitrogen (N1) and the α-carbon (C2), formally derived from the carboxylic acid functionalities of the parent pyroglutamic acid. The chiral center at C2 maintains an (S)-configuration, aligning with L-amino acid stereochemistry [7].
Systematic Nomenclature and Identifiers:
Synonyms and Alternative Names:
Table 1: Fundamental Structural and Identifier Data
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 166410-05-5 | |
Molecular Formula | C₁₄H₂₃NO₅ | [2] |
Molecular Weight | 285.34 g/mol | [2] |
Chiral Center Configuration | (S) | [7] |
SMILES (Stereospecific) | O=C(N1C@HCC(C1)=O)OC(C)(C)C | |
Common Abbreviation | Boc-4-oxo-L-Pro-OtBu | [3] |
The lactam carbonyl (C4=O) and the two ester carbonyls (N1-C(=O)OC and C2-C(=O)OC) dominate the compound's reactivity profile. The tert-butyl groups impart significant steric bulk and lipophilicity while enabling orthogonal deprotection under acidic conditions. The molecule's stereochemistry is often verified via specific rotation measurements, typically ranging between [α]²⁰D = -38.0° to -43.0° (c=1, in chloroform), confirming enantiopurity [7].
The emergence of (S)-di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate as a synthetic building block is inextricably linked to two key developments in late 20th-century organic chemistry: the advent of tert-butoxycarbonyl (Boc) protecting group chemistry and the strategic exploitation of chiral pool substrates.
Evolution of Boc Protection Strategies:Di-tert-butyl dicarbonate (Boc2O), introduced commercially in the 1970s, revolutionized amino group protection by offering a combination of stability under basic conditions and mild acidolytic removal. Classically prepared from tert-butanol, carbon dioxide, and phosgene using DABCO as a base, Boc2O provided a practical pathway to N-protected amino acids and heterocycles [6]. The extension of Boc protection to pyroglutamic acid derivatives, including the lactam nitrogen of proline analogs, represented a logical progression. The synthesis of (S)-di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate specifically exploited Boc2O for double protection – first at the nitrogen and subsequently at the carboxylic acid – of commercially available L-pyroglutamic acid. This transformation typically employed catalysts like 4-dimethylaminopyridine (DMAP) in acetonitrile to achieve high yields under anhydrous conditions [6] [7].
Chiral Pool Strategy:Rather than relying on asymmetric synthesis, early routes leveraged inexpensive, enantiomerically pure L-pyroglutamic acid derived from L-glutamic acid. This "chiral pool" approach guaranteed high enantiomeric purity without requiring resolution techniques or catalytic enantioselective steps. The development exemplifies a broader trend in industrial process chemistry where naturally occurring chiral building blocks are functionalized for complex molecule synthesis. The strategic choice of tert-butyl esters over methyl or ethyl esters stemmed from their compatibility with peptide coupling conditions and the ease of removal with trifluoroacetic acid without epimerization risk [7].
Synthetic Milestones:The compound gained prominence in the 1990s-2000s as peptide mimetics and conformationally constrained amino acids became crucial in drug discovery. Its ability to serve as a precursor to both (2S)- and (2S,4R)-substituted proline derivatives via stereoselective functionalization at C4 (α to the ketone) provided access to key pharmacophores. The historical significance lies in its role as a "springboard" molecule – a stable, storable crystalline solid that could be selectively deprotected or functionalized to generate diverse scaffolds for medicinal chemistry programs targeting proteases, kinases, and GPCRs [3] [7].
(S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate occupies a privileged position in pharmaceutical synthesis due to three interconnected attributes: its rigid, bicyclic-inspired scaffold; its capacity for regioselective transformations; and its well-defined (S)-chirality. These features enable its application across diverse therapeutic areas.
Conformational Constraints & Bioactive Motif Access:The embedded γ-lactam and ketone functionalities impose significant conformational restriction on derivatives. This pre-organization often enhances binding affinity and selectivity when incorporated into peptidomimetics targeting proteolytic enzymes or protein-protein interactions. Controlled reduction of the C4 ketone generates 4-hydroxyproline derivatives crucial for collagen mimetics and anticoagulants. Enolate formation at C4 allows alkylation, creating quaternary stereocenters for angiotensin-converting enzyme (ACE) inhibitors or matrix metalloproteinase (MMP) inhibitors. The ketone also serves as a handle for reductive amination, yielding substituted pyrrolidines prevalent in neurological therapeutics [3] [7].
Table 2: Therapeutic Applications Enabled by (S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate Derivatives
Therapeutic Area | Role of Intermediate | Representative Targets/Drug Classes |
---|---|---|
Neurological Disorders | Precursor to conformationally restricted glutamate analogs | Kainate receptor agonists; NMDA modulators |
Antiviral Agents | Core structure for protease inhibitors (e.g., HCV NS3/4A) | Telaprevir analogs; Macrocyclic protease inhibitors |
Anticoagulants | Source of 4-alkoxyproline motifs | Factor Xa inhibitors; Thrombin modulators |
Oncology Therapeutics | Building block for kinase inhibitor linkers | Bruton's tyrosine kinase (BTK) inhibitors |
Antibiotics | Template for β-lactamase resistant side chains | Penem-derived carbapenems |
Orthogonal Deprotection & Sequential Functionalization:A key advantage lies in the differential deprotection of the two Boc groups. Treatment with mild acids (e.g., trifluoroacetic acid in dichloromethane) typically cleaves the N-Boc group first, exposing the lactam nitrogen for alkylation or acylation while preserving the C2 ester. Stronger acidic conditions (e.g., HCl in dioxane) remove both protecting groups, liberating the free acid for peptide coupling. This orthogonality facilitates efficient multi-step syntheses. For example, selective N-deprotection followed by reductive amination at C4 and final ester hydrolysis enabled Merck chemists to access potent, macrocyclic HCV NS3 protease inhibitors exhibiting picomolar activity [3] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3